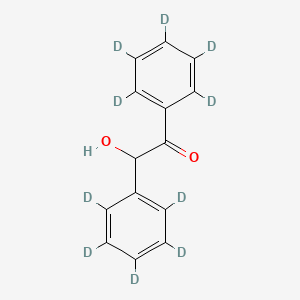
1,3-Diethoxyimidazolium hexafluorophosphate
Overview
Description
1,3-Diethoxyimidazolium hexafluorophosphate is a chemical compound that can be prepared by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate and subsequently with ammonium hexafluorophosphate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-hydroxyimidazolium-3-oxide with diethyl sulfate, followed by a reaction with ammonium hexafluorophosphate .Molecular Structure Analysis
The molecular formula of this compound is C7H13F6N2O2P. The molecular weight is 302.15 g/mol . The InChI string isInChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9 (7-8)11-4-2;1-7 (2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 and the Canonical SMILES string is CCON1C=C [N+] (=C1)OCC.F [P-] (F) (F) (F) (F)F . Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 302.15 g/mol . The compound has a topological polar surface area of 27.3 Ų .Scientific Research Applications
Application in Green Chemistry
1,3-Diethoxyimidazolium hexafluorophosphate, as a derivative of 1-butyl-3-methylimidazolium hexafluorophosphate, is significant in green chemistry. Research has identified its byproduct, 1-butyl-3-methylimidazolium fluoride hydrate, during purification, emphasizing the need to treat these ionic liquids with caution due to their potentially hazardous properties and unknown toxicity or stability. This underlines their role in the search for 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).
Use in Polymerization Processes
The compound has been employed in polymerization processes. For instance, it served as a solvent for the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and producing narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).
Formation of Liquid Clathrates
This compound also plays a role in the formation of liquid clathrates when mixed with aromatic hydrocarbons, as seen in the system with benzene. This ability to trap aromatic solutes in solid-state forming crystalline inclusion compounds highlights its potential in material science and chemical engineering (Holbrey et al., 2003).
Petrochemical Extraction Processes
In petrochemical extraction, this compound demonstrates effectiveness as a solvent. It has been used for removing heptane from its azeotropic mixture with ethanol, showcasing its solute distribution ratio and selectivity (Pereiro et al., 2006).
Raman and Ab Initio Studies
Raman spectroscopy and ab initio calculations have been employed to study ionic liquids like this compound. These studies provide insights into the molecular behavior of these compounds, contributing significantly to the understanding of their physical properties (Berg et al., 2005).
Development of Ion-Selective Electrodes
This compound has been utilized in the development of ion-selective electrodes, particularly for detecting lead ions. The ionic liquid serves as a lipophilic ionic additive in the polymeric membrane, enhancing the electrode's selectivity and sensitivity (Wardak, 2013).
Safety and Hazards
Mechanism of Action
- 1,3-Diethoxyimidazolium hexafluorophosphate can be synthesized by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate and subsequently with ammonium hexafluorophosphate .
- It may also participate in ion metathesis reactions to form other imidazolium salts, such as 1,3-diethoxyimidazolium bis(trifluoromethanesulfonyl)imide .
Mode of Action
Biochemical Analysis
Biochemical Properties
1,3-Diethoxyimidazolium hexafluorophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the preparation of 1,3-diethoxyimidazolium bis(trifluoromethanesulfonyl)imide via ion metathesis with lithium bis(trifluoromethanesulfonyl)imide . The nature of these interactions often involves ionic bonding and coordination with metal ions, which can influence the activity of enzymes and proteins.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in the expression of specific genes, which in turn affects cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. These binding interactions can result in changes in gene expression and subsequent cellular responses. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the compound is used .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular processes . Toxicity studies have indicated that high doses of the compound can cause cellular damage and disrupt normal metabolic functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and alter the levels of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .
properties
IUPAC Name |
1,3-diethoxyimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9(7-8)11-4-2;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMLXXOSZWGVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C=C[N+](=C1)OCC.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F6N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746180 | |
| Record name | 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951020-87-4 | |
| Record name | 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (OEt)2Im-PF6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)





![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)



